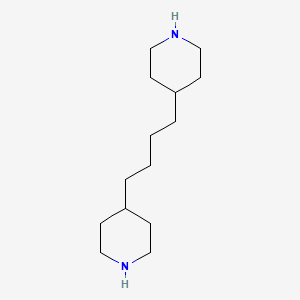
1,4-Di(piperidin-4-yl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di(piperidin-4-yl)butane is a chemical compound that features two piperidine rings attached to a butane backbone. Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Di(piperidin-4-yl)butane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with piperidine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Br-(CH2)4-Br+2C5H11N→(C5H10N)2-(CH2)4
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di(piperidin-4-yl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Corresponding amines
Substitution: Various substituted piperidine derivatives
Aplicaciones Científicas De Investigación
1,4-Di(piperidin-4-yl)butane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a building block for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Di(piperidin-4-yl)butane depends on its specific application. In medicinal chemistry, the compound may act as a ligand for certain receptors or enzymes, modulating their activity. The piperidine rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can influence the compound’s pharmacological properties and therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Di(pyridin-4-yl)butane: Similar structure but with pyridine rings instead of piperidine.
1,4-Di(morpholin-4-yl)butane: Contains morpholine rings instead of piperidine.
1,4-Di(azepan-4-yl)butane: Features azepane rings instead of piperidine.
Uniqueness
1,4-Di(piperidin-4-yl)butane is unique due to its specific combination of piperidine rings and butane backbone, which imparts distinct chemical and biological properties. The piperidine rings provide a versatile platform for chemical modifications, making the compound valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H28N2 |
|---|---|
Peso molecular |
224.39 g/mol |
Nombre IUPAC |
4-(4-piperidin-4-ylbutyl)piperidine |
InChI |
InChI=1S/C14H28N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h13-16H,1-12H2 |
Clave InChI |
YGIWTLULBLUFRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CCCCC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



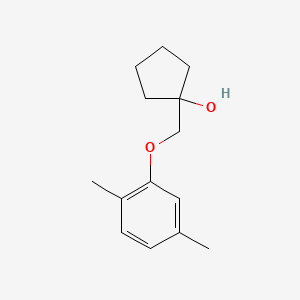
![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
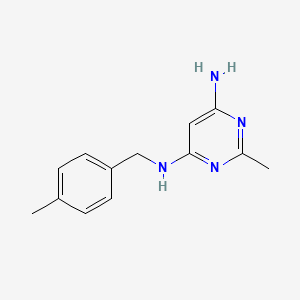
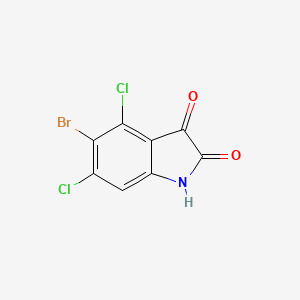
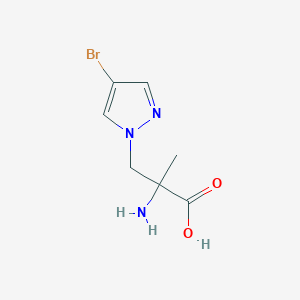

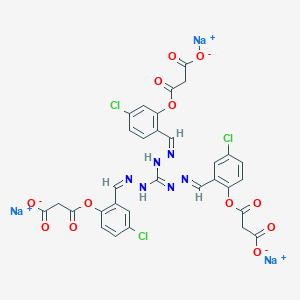

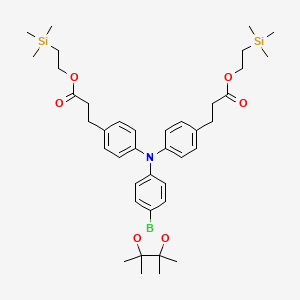
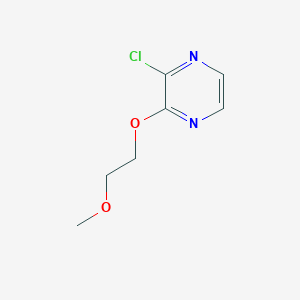
![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
